Methyl 1-adamantyl ketone thiosemicarbazone
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Overview
Description
Methyl 1-adamantyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. Thiosemicarbazones are formed by the condensation of thiosemicarbazide with aldehydes or ketones. The incorporation of the adamantyl group into the molecular structure often enhances the biological activity of the compound due to its unique properties, such as good fat solubility and increased membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-adamantyl ketone thiosemicarbazone typically involves the reaction of methyl 1-adamantyl ketone with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-adamantyl ketone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazide derivatives .
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry and as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 1-adamantyl ketone thiosemicarbazone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Thiosemicarbazone derivatives: These compounds share the thiosemicarbazone functional group and exhibit similar biological activities.
Adamantane derivatives: Compounds containing the adamantyl group often show enhanced biological activity due to their unique structural properties.
Uniqueness: Methyl 1-adamantyl ketone thiosemicarbazone stands out due to the combined presence of the adamantyl group and the thiosemicarbazone moiety. This unique combination enhances its biological activity and makes it a versatile compound for various applications .
Biological Activity
Methyl 1-adamantyl ketone thiosemicarbazone (MAKT) is a compound belonging to the thiosemicarbazone class, known for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) associated with MAKT, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
MAKT is synthesized through the condensation reaction of methyl 1-adamantyl ketone with thiosemicarbazide. This reaction is typically conducted in solvents such as ethanol or methanol under reflux conditions, followed by purification via recrystallization. The adamantyl group enhances the compound's lipophilicity and membrane permeability, contributing to its biological activity.
Antimicrobial Activity
MAKT exhibits significant antimicrobial properties against various bacterial and fungal strains. In studies assessing its efficacy:
- Antibacterial Activity : MAKT has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) ranging from 312 to 2500 µg/mL against several bacterial strains . Specifically, it has been found effective against Staphylococcus aureus and Enterococcus faecalis.
- Antifungal Activity : The compound also displays antifungal activity against Candida albicans, with some derivatives showing enhanced potency due to structural modifications .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
MAKT | S. aureus | 312-2500 |
MAKT | E. faecalis | 2500 |
MAKT | C. albicans | Not specified |
Anticancer Activity
Research indicates that MAKT exhibits cytotoxic effects against various cancer cell lines, including Hep3B, HeLa, A549, and MCF-7. The compound's mechanism involves the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby suppressing cancer cell proliferation .
- Cytotoxicity Data : In vitro evaluations have shown that certain derivatives of MAKT can reduce cell viability significantly at concentrations around 100 µM:
Cell Line | Viability (%) at 100 µM |
---|---|
Hep3B | 16.82 ± 1.60 |
HeLa | 24.55 ± 1.85 |
A549 | 18.37 ± 1.75 |
MCF-7 | 20.17 ± 1.52 |
The biological activity of MAKT can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : By binding to the active sites of enzymes such as ribonucleotide reductase, MAKT disrupts essential biochemical pathways necessary for cell division and survival.
- Membrane Permeability : The incorporation of the adamantyl group enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring of thiosemicarbazones significantly affect their biological activities:
- Compounds with hydroxyl groups at specific positions on the phenyl ring exhibited improved antibacterial activity.
- The presence of electron-donating groups was correlated with increased cytotoxicity against cancer cell lines .
Case Studies
Several studies have explored the biological activities of various thiosemicarbazone derivatives containing adamantane structures:
- Antimicrobial Evaluation : A study evaluated a series of thiosemicarbazones against multiple bacterial strains using disc diffusion and microdilution methods. The results indicated that certain metal complexes derived from thiosemicarbazones exhibited enhanced antimicrobial activities compared to their parent compounds .
- Cytotoxicity Assessment : Research demonstrated that specific derivatives showed significant cytotoxic effects on cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Properties
Molecular Formula |
C13H21N3S |
---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
[(E)-1-(1-adamantyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C13H21N3S/c1-8(15-16-12(14)17)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3,(H3,14,16,17)/b15-8+ |
InChI Key |
KJYYVKYSBVQXBM-OVCLIPMQSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CC(=NNC(=S)N)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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